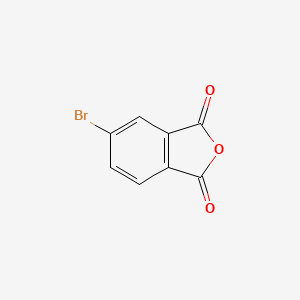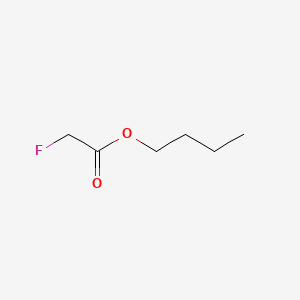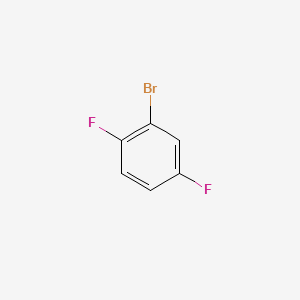
1-ベンジドリル-N-メチルアゼチジン-3-アミン
概要
説明
1-Benzhydryl-N-methylazetidin-3-amine, also known as AB-PINACA, is a synthetic compound with the molecular formula C₁₇H₂₀N₂ and a molecular weight of 252.35 g/mol.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its interactions with biological systems, particularly its binding affinity to cannabinoid receptors.
Medicine: Research has explored its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
準備方法
The synthesis of 1-benzhydryl-N-methylazetidin-3-amine involves several steps. One common method includes the reaction of N-(1-benzhydrylazetidin-3-yl)-N-methylamine with di-tert-butyl dicarbonate in the presence of N,N-diisopropyl-N-ethylamine as a base. The reaction is carried out in dichloromethane at room temperature for one hour . The mixture is then evaporated to dryness, and the residue is purified by chromatography on silica gel, eluting with dichloromethane followed by a mixture of ethyl acetate and dichloromethane (1:20) to yield the desired product .
化学反応の分析
1-Benzhydryl-N-methylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be opened or modified using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include dichloromethane as a solvent, room temperature conditions, and the use of bases or acids to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 1-benzhydryl-N-methylazetidin-3-amine involves its interaction with cannabinoid receptors in the body. It acts as an agonist at these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the compound’s observed effects on pain, inflammation, and other physiological processes.
類似化合物との比較
1-Benzhydryl-N-methylazetidin-3-amine is similar to other synthetic cannabinoids, such as:
JWH-018: Another synthetic cannabinoid with a similar mechanism of action but different chemical structure.
AM-2201: A synthetic cannabinoid with a fluorinated structure, leading to different pharmacokinetic properties.
UR-144: A synthetic cannabinoid with a different core structure but similar receptor binding properties.
特性
IUPAC Name |
1-benzhydryl-N-methylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-18-16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFKVNTZBGKHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988869 | |
| Record name | 1-(Diphenylmethyl)-N-methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69159-49-5 | |
| Record name | 3-Azetidinamine, 1-(diphenylmethyl)-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069159495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Diphenylmethyl)-N-methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




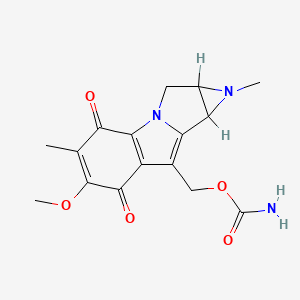

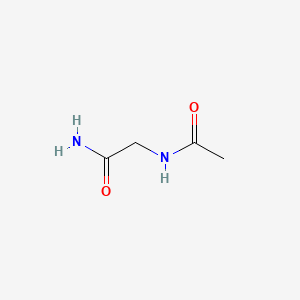
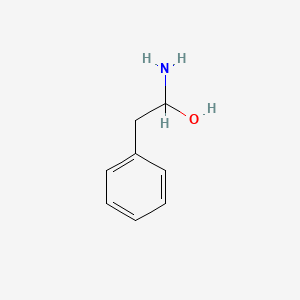
![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)
